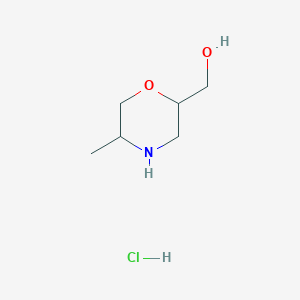![molecular formula C17H15BrClN3O2S B11779454 N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11779454.png)
N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a heteroatom (such as nitrogen, oxygen, or sulfur) within their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and 2-chlorobenzoic acid, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 2-bromo-4,6-dimethylphenoxyacetic acid or its derivatives under suitable conditions, such as in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amino or alcohol groups, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound might intercalate into DNA, disrupting its structure and function, which could be useful in anticancer therapies.
相似化合物的比较
Similar Compounds
N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups could result in unique reactivity and interactions compared to other similar compounds.
属性
分子式 |
C17H15BrClN3O2S |
|---|---|
分子量 |
440.7 g/mol |
IUPAC 名称 |
N-(2-amino-4-chloro-1,3-benzothiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H15BrClN3O2S/c1-8-3-9(2)16(11(18)4-8)24-7-14(23)21-10-5-12(19)15-13(6-10)25-17(20)22-15/h3-6H,7H2,1-2H3,(H2,20,22)(H,21,23) |
InChI 键 |
VFWZREUPPNVKSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC3=C(C(=C2)Cl)N=C(S3)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)



![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)

![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)


![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)
